molecular formula C10H11N B099942 1-Methyl-2H-quinoline CAS No. 16021-60-6

1-Methyl-2H-quinoline

Cat. No.: B099942
CAS No.: 16021-60-6
M. Wt: 145.2 g/mol
InChI Key: VORLTHPZWVELIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2H-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom in the quinoline ring system. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2H-quinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

1-Methyl-2H-quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Methyl-2H-quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound derivatives are explored for similar therapeutic potentials.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-2H-quinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, quinoline derivatives can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell death .

Comparison with Similar Compounds

1-Methyl-2H-quinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, which lacks the methyl group at the nitrogen atom.

    2-Methylquinoline: A derivative with a methyl group at the second position of the quinoline ring.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its metal-chelating properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLTHPZWVELIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538914
Record name 1-Methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16021-60-6
Record name 1-Methyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2H-quinoline
Reactant of Route 2
1-Methyl-2H-quinoline
Reactant of Route 3
1-Methyl-2H-quinoline
Reactant of Route 4
1-Methyl-2H-quinoline
Reactant of Route 5
1-Methyl-2H-quinoline
Reactant of Route 6
1-Methyl-2H-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.